molecular formula C19H20ClN3O2 B6587470 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide CAS No. 1251683-44-9

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B6587470
CAS No.: 1251683-44-9
M. Wt: 357.8 g/mol
InChI Key: WDKKUFHVMRTJID-UHFFFAOYSA-N
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Description

This compound features a central acetamide group linked to a 2,3-dimethylphenyl substituent and a 3-chlorophenyl-substituted 2-oxoimidazolidin-1-yl moiety. The imidazolidinone ring introduces conformational rigidity, while the chloro and dimethyl groups influence electronic and steric properties.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O2/c1-13-5-3-8-17(14(13)2)21-18(24)12-22-9-10-23(19(22)25)16-7-4-6-15(20)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKKUFHVMRTJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of N-(2,3-Dimethylphenyl)Chloroacetamide

The acetamide fragment is synthesized via chloroacetylation of 2,3-dimethylaniline. In a typical procedure, 2,3-dimethylaniline reacts with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. The product, 2-chloro-N-(2,3-dimethylphenyl)acetamide, is isolated via filtration and recrystallization from ethanol, yielding 75–85%.

Reaction Equation:

2,3-Dimethylaniline+ClCH2COClNaOH, DCM2-Chloro-N-(2,3-dimethylphenyl)acetamide+HCl\text{2,3-Dimethylaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{NaOH, DCM}} \text{2-Chloro-N-(2,3-dimethylphenyl)acetamide} + \text{HCl}

Synthesis of 3-(3-Chlorophenyl)-2-Oxoimidazolidine

The imidazolidinone core is constructed using the El-Saghier reaction, a one-pot methodology involving ethyl cyanoacetate, ethyl glycinate hydrochloride, and 3-chloroaniline. Under neat conditions at 70°C for 2 hours, 3-chloroaniline undergoes sequential nucleophilic attacks:

  • Formation of cyanoacetamido intermediate : The amine attacks ethyl cyanoacetate, eliminating ethanol.

  • Ring closure : Ethyl glycinate hydrochloride reacts with the intermediate, forming the imidazolidinone ring via cyclization.

Optimized Conditions :

  • Catalyst : Triethylamine (1.2 equiv)

  • Yield : 68–72% after recrystallization from ethanol.

Coupling of Fragments to Form the Target Compound

Nucleophilic Substitution Reaction

The final step involves substituting the chlorine atom in 2-chloro-N-(2,3-dimethylphenyl)acetamide with the imidazolidinone moiety. In anhydrous dimethylformamide (DMF), the reaction is catalyzed by potassium tert-butoxide at 80°C for 12 hours. The base deprotonates the imidazolidinone’s secondary amine, enabling nucleophilic attack on the chloroacetamide.

Reaction Equation:

2-Chloro-N-(2,3-dimethylphenyl)acetamide+3-(3-Chlorophenyl)-2-oxoimidazolidineKOtBu, DMFTarget Compound+KCl\text{2-Chloro-N-(2,3-dimethylphenyl)acetamide} + \text{3-(3-Chlorophenyl)-2-oxoimidazolidine} \xrightarrow{\text{KOtBu, DMF}} \text{Target Compound} + \text{KCl}

Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Coupling via Reductive Amination

A patent-derived method employs reductive amination using sodium cyanoborohydride in methanol. Here, the imidazolidinone’s amine reacts with the acetamide’s carbonyl group, forming an imine intermediate that is reduced to the final product. While this method offers milder conditions (room temperature, 24 hours), the yield is lower (45–50%).

Mechanistic Insights and Side Reactions

Competing Pathways in Imidazolidinone Synthesis

During the El-Saghier reaction, premature hydrolysis of ethyl cyanoacetate can yield carboxylic acid byproducts. To suppress this, strict anhydrous conditions and excess triethylamine are used. Additionally, over-alkylation of the imidazolidinone nitrogen may occur if chloroacetamide is in excess, necessitating stoichiometric control.

Steric Effects in the Acetamide Fragment

The 2,3-dimethylphenyl group introduces steric hindrance, slowing the nucleophilic substitution. Kinetic studies show a 30% decrease in reaction rate compared to unsubstituted analogs. Increasing reaction temperature to 100°C improves conversion but risks decomposition, highlighting the need for precise thermal control.

Analytical Characterization and Quality Control

Spectroscopic Data

  • IR (KBr) : 1720 cm⁻¹ (C=O, imidazolidinone), 1665 cm⁻¹ (C=O, acetamide), 1540 cm⁻¹ (N–H bend).

  • ¹H NMR (DMSO-d₆) : δ 2.23 (s, 6H, CH₃), 3.85 (s, 2H, CH₂CO), 4.12 (t, 2H, imidazolidinone CH₂), 7.25–7.45 (m, 4H, aromatic).

Purity Optimization

Recrystallization from ethanol/water (4:1) achieves >98% purity (HPLC). Residual solvents (DMF, chloroform) are removed via vacuum drying at 50°C for 48 hours.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
Nucleophilic SubstitutionKOtBu, DMF, 80°C, 12 h60–65%High efficiency, scalableRequires anhydrous conditions
Reductive AminationNaBH₃CN, MeOH, rt, 24 h45–50%Mild conditionsLow yield, byproduct formation
One-Pot El-SaghierNeat, 70°C, 2 h68–72%Atom-economical, fewer stepsLimited substrate scope

Industrial-Scale Considerations

For bulk synthesis, the nucleophilic substitution method is preferred due to shorter reaction times and higher yields. Continuous flow reactors minimize thermal degradation, while in-line FTIR monitors reaction progress. Cost analysis shows raw material expenses are dominated by 3-chloroaniline (42%) and chloroacetyl chloride (28%) .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Pharmaceutical Applications

The primary application of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide lies in its potential as a pharmaceutical agent. Research has indicated that derivatives of imidazolidinones exhibit significant antibacterial properties. In vitro studies demonstrate that these compounds can effectively inhibit bacterial growth, potentially serving as alternatives to traditional antibiotics like chloramphenicol .

Antibacterial Activity

Case studies have shown that this compound and its derivatives can interfere with bacterial cell wall synthesis or protein synthesis pathways, leading to effective bacterial inhibition . The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Acetamido-4-imidazole DerivativeContains an acetamido group and imidazole ringAntibacterial activity against E. coli
N-Cyclohexyl-4-imidazole DerivativeCyclohexane ring substitutionAntifungal properties
N-Alkyl ImidazolidinonesVarious alkyl substitutions on imidazolidinoneAntiviral activity

These compounds highlight the diverse potential applications within medicinal chemistry, particularly in developing new antibacterial agents .

Biological Mechanisms and Interaction Studies

Research into the interaction profiles of this compound reveals its binding affinity to various biological targets, including enzymes and receptors related to bacterial infections. Preliminary studies suggest that structural modifications can significantly influence its interaction profiles and biological efficacy .

Potential Therapeutic Effects

Beyond antibacterial applications, there is ongoing exploration into the compound's potential therapeutic effects in other areas, including anti-inflammatory and anticancer properties. Its unique structural features may allow for further modifications aimed at enhancing efficacy or reducing side effects .

Mechanism of Action

The mechanism of action of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Structural Features :
  • Imidazolidinone vs. Thiazolidinedione Derivatives: The target compound’s 2-oxoimidazolidin-1-yl group differs from thiazolidinedione rings in derivatives like (Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (). Thiazolidinediones are associated with anti-inflammatory activity (e.g., NO inhibition with IC₅₀ values of 45.6 µM), whereas imidazolidinones may exhibit distinct bioactivity due to altered ring electronics and hydrogen-bonding capacity .
  • Substituent Effects on Aromatic Rings: The 3-chlorophenyl group in the target compound contrasts with 3,5-dimethylphenyl or 3,5-dichlorophenyl substituents in N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (). Electron-withdrawing groups (e.g., Cl) reduce electron density, affecting crystal packing and intermolecular interactions. For example, 3,5-dichlorophenyl derivatives exhibit tighter molecular packing due to Cl···Cl interactions .
Crystallographic Data :
  • Twist Angles and Conformation: In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the dichlorophenyl and thiazol rings form a 79.7° dihedral angle, influencing molecular stacking. Similarly, the target compound’s imidazolidinone and 2,3-dimethylphenyl groups may adopt specific torsional angles to minimize steric clashes . Compounds like N-(3-chloro-2-methylphenyl)-2-[3-(2-(3,4-dimethoxyphenyl)ethyl)-5-oxo-2-thioxoimidazolidinyl]acetamide () exhibit conformational flexibility due to thioxo and ethyl substituents, contrasting with the rigid 2-oxoimidazolidinone in the target compound .
Pharmacological Activity :
  • Anti-Inflammatory Potential: Thiazolidinedione derivatives () inhibit NO production (IC₅₀ = 8.66–45.6 µM), while the target compound’s imidazolidinone core may target different pathways (e.g., kinase inhibition or receptor modulation) due to altered hydrogen-bonding motifs .
  • Antimicrobial and Coordination Chemistry : Acetamides with benzimidazole-thioether groups (e.g., 2-(1H-benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide, ) show antimicrobial activity, likely via metal coordination. The target compound’s lack of sulfur atoms may limit such interactions but could enable alternative mechanisms .

Biological Activity

2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide is a synthetic compound belonging to the imidazolidinone class. Its molecular formula is C19H20ClN3O2\text{C}_{19}\text{H}_{20}\text{ClN}_{3}\text{O}_{2} with a molecular weight of approximately 357.8 g/mol. This compound exhibits a complex structure with significant potential for various biological activities, including anti-inflammatory and anticancer properties.

The compound appears as a white to off-white powder, is insoluble in water, and soluble in organic solvents like dimethyl sulfoxide (DMSO). It has a melting point range of 214-216°C and a density of 1.25 g/cm³ at 25°C.

Structural Characteristics

The imidazolidinone ring is crucial for the biological activity of this compound. It can undergo nucleophilic substitutions and cyclization reactions, which may lead to the formation of derivatives with altered biological activities.

PropertyValue
Molecular FormulaC19H20ClN3O2
Molecular Weight357.8 g/mol
Melting Point214-216°C
SolubilityInsoluble in water
Density1.25 g/cm³

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways.

Anticancer Properties

Research has indicated that compounds within the imidazolidinone class may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. Studies suggest that this compound could potentially inhibit the activity of enzymes involved in cancer cell proliferation.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. It may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation. This mechanism is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazolidinone derivatives similar to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that imidazolidinones could inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain signaling pathways. This inhibition can lead to decreased production of prostaglandins, thus reducing inflammation.
  • Antitumor Activity : Another research effort focused on the antitumor efficacy of related compounds, showing promising results in vitro against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Pharmacokinetic Studies : Pharmacokinetic evaluations indicated that compounds similar to this one exhibit favorable absorption and distribution profiles, which are critical for therapeutic applications.

Q & A

Basic: What are the optimized synthetic routes for 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,3-dimethylphenyl)acetamide, and how can reaction conditions be controlled to improve yield?

Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and coupling reactions. For example:

  • Step 1: React 3-chlorophenyl isocyanate with ethylenediamine to form the imidazolidinone core.
  • Step 2: Introduce the acetamide moiety via a coupling reaction between the imidazolidinone intermediate and 2,3-dimethylphenylacetic acid, using carbodiimide-based coupling agents (e.g., EDC·HCl) in dichloromethane or DMF .
    Key parameters for optimization:
  • Temperature: Maintain 0–5°C during coupling to minimize side reactions.
  • Solvent: Use anhydrous solvents to prevent hydrolysis of reactive intermediates.
  • Purification: Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethyl acetate/hexane) to isolate the product .

Basic: How can advanced spectroscopic and crystallographic techniques elucidate the structural conformation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks to confirm the imidazolidinone ring (δ ~170 ppm for carbonyl), chlorophenyl aromatic protons (δ 7.2–7.5 ppm), and dimethylphenyl groups (δ 2.2–2.4 ppm for methyl) .
  • X-ray Crystallography:
    • Use SHELX programs (e.g., SHELXL) for refinement.
    • Analyze dihedral angles between the imidazolidinone and phenyl rings to identify steric effects or planarity deviations .
    • Hydrogen-bonding patterns (N–H⋯O) can reveal dimerization tendencies in the solid state .

Advanced: What in vitro and in vivo models are appropriate for assessing the compound’s biological activity, and how can data contradictions be resolved?

Answer:

  • In vitro models:
    • Antimicrobial: Use MIC assays against Gram-positive (e.g., S. aureus) and fungal (C. albicans) strains .
    • Anticancer: Screen via MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • In vivo models:
    • Evaluate toxicity in rodent models (LD₅₀) and efficacy in xenograft tumor models .
      Resolving contradictions:
    • Control variables: Batch purity (HPLC ≥95%), solvent choice (DMSO vs. saline), and cell line genetic drift.
    • Cross-validate with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data) .

Advanced: How does meta-substitution on the phenyl rings influence the compound’s physicochemical properties and biological interactions?

Answer:

  • Electron-withdrawing groups (e.g., Cl):
    • Increase metabolic stability by reducing oxidative degradation.
    • Enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Steric effects:
    • Meta-substitution minimizes steric clash compared to ortho/para positions, as shown in crystallographic studies of similar trichloro-acetamides .
  • Solubility:
    • Chlorine atoms reduce aqueous solubility; co-solvents (e.g., PEG 400) or prodrug strategies (e.g., phosphate esters) may improve bioavailability .

Advanced: What computational approaches predict the compound’s pharmacokinetics and toxicity profiles?

Answer:

  • ADMET prediction:
    • Use QSAR models (e.g., SwissADME) to estimate logP (~3.5), CNS permeability (low), and CYP450 inhibition risks .
  • Molecular docking:
    • Target enzymes like COX-2 or EGFR kinase using AutoDock Vina.
    • Focus on hydrogen bonds between the acetamide carbonyl and catalytic lysine residues .
  • MD simulations:
    • Simulate binding stability over 100 ns trajectories (GROMACS) to assess residence time in active sites .

Advanced: How can crystallographic data resolve discrepancies in reported biological activity for structurally similar analogs?

Answer:

  • Polymorphism analysis:
    • Compare crystal structures (e.g., PDB entries) to identify active vs. inactive conformers. For example, a 54.8° dihedral angle in one polymorph may hinder target binding vs. a 77.5° angle in another .
  • Hirshfeld surface analysis:
    • Quantify intermolecular interactions (e.g., C–H⋯π vs. halogen bonds) that influence solubility and bioavailability .
  • Validate with SC-XRD:
    • Use single-crystal X-ray diffraction to confirm if bioactive assays used the correct crystalline form .

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